2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a unique combination of phenoxy, thiophene, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent coupling reactions. The phenoxy and thiophene groups are often synthesized separately and then linked through a series of reactions involving acylation and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)acetamide
- 2-(4′-methyl-5′-(5-(3-methylthiophen-2-yl)selenophen-2-yl)-[2,2′-bithiophen]-5-yl)ethan-1-aminium
- 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
Uniqueness
What sets 2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N3O2S2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C17H17N3O2S2/c1-10-5-4-6-13(12(10)3)22-9-15(21)18-17-19-16(20-24-17)14-8-7-11(2)23-14/h4-8H,9H2,1-3H3,(H,18,19,20,21) |
InChI Key |
NVKGZWSJWHAIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)C)C |
Origin of Product |
United States |
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